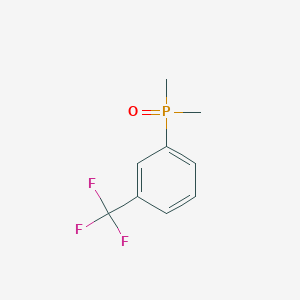

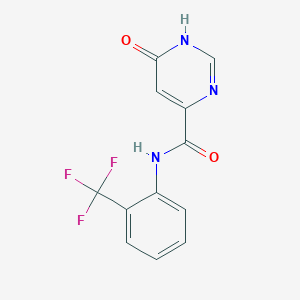

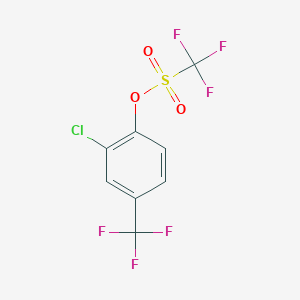

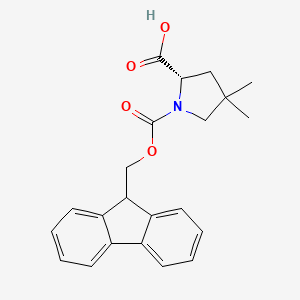

![molecular formula C28H31N3O5S2 B2367728 methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-87-6](/img/structure/B2367728.png)

methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

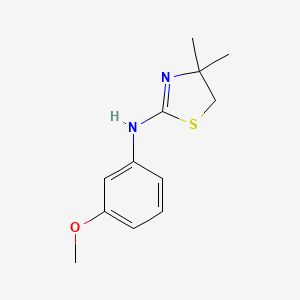

“Methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . This compound is available for purchase from certain chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a thieno[2,3-c]pyridine ring, and a benzyl group . The piperidine ring is a common structure in many pharmaceutical compounds .Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo are not detailed in the available literature.Scientific Research Applications

Synthesis and Microbial Studies

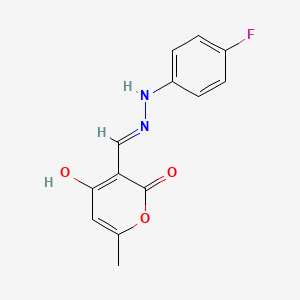

The synthesis of various pyridine derivatives, including those related to the chemical structure of interest, has been explored for potential microbial applications. These compounds are synthesized using a series of chemical reactions starting from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to products evaluated for antibacterial and antifungal activities (Patel & Agravat, 2007).

Michael Addition Reactions

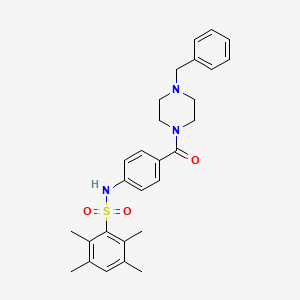

The compound plays a role in Michael addition reactions, a chemical process that forms carbon-carbon bonds, useful in constructing complex organic molecules. This has implications for the synthesis of various heterocyclic compounds, including pyrans and pyridines, with potential pharmaceutical applications (Bakhouch et al., 2015).

Inhibition of Mycobacterium tuberculosis

Thiazole-aminopiperidine hybrid analogues, structurally related to the compound of interest, have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis. These compounds show promising activity against tuberculosis, highlighting the compound's potential application in developing new antitubercular drugs (Jeankumar et al., 2013).

Antitumoral Activities

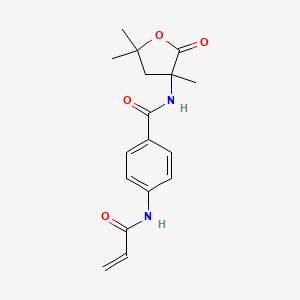

The synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines, including structures similar to the compound , has been explored for antitumoral activities. These compounds were evaluated against various human tumor cell lines, showing some structure-activity relationships and promising antitumor potential (Queiroz et al., 2010).

Novel Heterocyclic Syntheses

The compound's framework facilitates the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. This illustrates its role in creating novel heterocyclic compounds, which are crucial in medicinal chemistry for the development of new therapeutic agents (Abdalha et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O5S2/c1-36-28(33)25-23-14-17-30(18-20-8-4-2-5-9-20)19-24(23)37-27(25)29-26(32)21-10-12-22(13-11-21)38(34,35)31-15-6-3-7-16-31/h2,4-5,8-13H,3,6-7,14-19H2,1H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOAXKOLNSGHMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)

![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)

![4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2367649.png)

![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)

![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)